2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a sulfonamide group, and a unique arrangement of thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: This step involves the reaction of the brominated benzene derivative with a sulfonamide precursor, often using a base like sodium hydroxide (NaOH) to facilitate the reaction.
Attachment of the Thiophene Rings: The thiophene rings are introduced through a series of coupling reactions, often involving organometallic reagents such as Grignard reagents or lithium reagents, under controlled conditions to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Palladium catalysts, organometallic reagents, bases like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features allow for the design of molecules that can interact with specific biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to the presence of thiophene rings which are known for their electronic properties.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. For instance, in a biological context, the compound may interact with enzymes or receptors, altering their activity. The sulfonamide group can mimic natural substrates of enzymes, while the thiophene rings can engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the thiophene rings, making it less complex and potentially less versatile.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar but without the bromine atom, which may affect its reactivity and biological activity.
2-bromo-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Similar but with only one thiophene ring, which could influence its electronic properties and applications.
Uniqueness
The presence of both thiophene rings and the bromine atom in 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide makes it unique
Properties
IUPAC Name |
2-bromo-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S3/c17-13-4-1-2-5-14(13)24(20,21)18-11-16(19,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,18-19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAQOQIPLNRLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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